molecular formula C15H19NO3S2 B2363899 N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide CAS No. 1708401-71-1

N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide

Cat. No.: B2363899
CAS No.: 1708401-71-1
M. Wt: 325.44
InChI Key: RXXUIYXDYBQYDO-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide is a complex organic compound that features a thienyl group, a benzenesulfonamide moiety, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide typically involves multi-step organic reactions One common route starts with the preparation of the thienyl intermediate, which is then functionalized with a hydroxymethyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the amine derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The thienyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The hydroxymethyl group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • N-(2-hydroxyethyl)-4-isopropyl-N-methylbenzenesulfonamide
  • N-(2-methylthienyl)-4-isopropyl-N-methylbenzenesulfonamide

These compounds share similar structural features but differ in the substituents on the thienyl or benzenesulfonamide moieties. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(hydroxymethyl)thiophen-3-yl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-11(2)12-4-6-13(7-5-12)21(18,19)16(3)14-8-9-20-15(14)10-17/h4-9,11,17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXUIYXDYBQYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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